molecular formula C21H14N4O3S B8421164 NP-1815-PX

NP-1815-PX

Cat. No.: B8421164
M. Wt: 402.4 g/mol
InChI Key: BNMITFGQPNUZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of NP-1815-PX involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

NP-1815-PX undergoes several types of chemical reactions, primarily involving its interaction with receptors and other biological molecules:

Scientific Research Applications

NP-1815-PX has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the P2X4 receptor and its role in various chemical processes.

    Biology: Investigated for its effects on cellular functions and signaling pathways, particularly in immune cells and neurons.

    Medicine: Explored as a potential therapeutic agent for conditions such as neuropathic pain, asthma, and inflammatory diseases. .

    Industry: Utilized in the development of new drugs targeting the P2X4 receptor and related pathways.

Mechanism of Action

NP-1815-PX exerts its effects by selectively antagonizing the P2X4 receptor. This receptor is a ligand-gated cation channel activated by extracellular ATP. The blockade of P2X4 receptors by this compound inhibits the downstream signaling pathways, including the reduction of intracellular calcium concentrations and the suppression of immune cell activation. This leads to decreased inflammation and pain perception .

Comparison with Similar Compounds

NP-1815-PX is unique in its high selectivity and potency for the P2X4 receptor compared to other P2X receptor antagonists. Similar compounds include:

This compound stands out due to its specific targeting of the P2X4 receptor, making it a valuable tool for studying this receptor’s role in various diseases and developing targeted therapies.

Properties

Molecular Formula

C21H14N4O3S

Molecular Weight

402.4 g/mol

IUPAC Name

5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione

InChI

InChI=1S/C21H14N4O3S/c26-17-11-18(27)25(14-6-3-5-13(10-14)20-23-21(29)28-24-20)16-9-8-12-4-1-2-7-15(12)19(16)22-17/h1-10H,11H2,(H,22,26)(H,23,24,29)

InChI Key

BNMITFGQPNUZHK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=CC3=CC=CC=C32)N(C1=O)C4=CC=CC(=C4)C5=NC(=S)ON5

Origin of Product

United States

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